

# PF-2771 Demonstrates High Selectivity for CENP-E Kinesin Motor Protein

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## Compound of Interest

Compound Name: PF-2771

Cat. No.: B2525819

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The novel small-molecule inhibitor, **PF-2771**, exhibits potent and highly selective inhibition of the centromere-associated protein E (CENP-E) kinesin, a critical component in mitotic progression. Experimental data confirms that **PF-2771** effectively inhibits CENP-E's motor activity at nanomolar concentrations while displaying no significant activity against other closely related kinesins at substantially higher concentrations.

**PF-2771** has been identified as a potent, noncompetitive inhibitor of the CENP-E motor domain with an IC<sub>50</sub> value of  $16.1 \pm 1.2$  nmol/L.<sup>[1][2][3][4]</sup> This targeted activity disrupts chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.<sup>[1]</sup> The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy.

## Comparative Selectivity Profile

To ascertain the selectivity of **PF-2771**, its inhibitory activity was assessed against a panel of other kinesin motor proteins, including Eg5 (also known as KSP), chromokinesin, and MCAK. The results demonstrate a stark difference in the inhibitor's effect on CENP-E compared to the other kinesins tested.

Kinesin Target	PF-2771 IC50	% Inhibition at 1 $\mu$ M	% Inhibition at 10 $\mu$ M
CENP-E	16.1 $\pm$ 1.2 nM	-	-
Eg5/KSP	> 10 $\mu$ M	0% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>	0% <a href="#">[1]</a> <a href="#">[2]</a>
Chromokinesin	> 10 $\mu$ M	0% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>	0% <a href="#">[1]</a> <a href="#">[2]</a>
MCAK	> 10 $\mu$ M	0% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>	0% <a href="#">[1]</a> <a href="#">[2]</a>

As the data indicates, **PF-2771** shows no inhibition of Eg5/KSP, chromokinesin, or MCAK at concentrations up to 10  $\mu$ M, which is over 600-fold higher than its IC50 for CENP-E.[\[1\]](#)[\[2\]](#)[\[5\]](#) This high degree of selectivity underscores the specific nature of the interaction between **PF-2771** and the CENP-E motor domain. Furthermore, **PF-2771** was screened against a panel of 74 protein kinases and showed minimal inhibition (<23% at 1  $\mu$ M and <40% at 10  $\mu$ M), further confirming its specific inhibitory profile.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The validation of **PF-2771**'s selectivity was determined through a series of biochemical assays designed to measure the ATPase activity of the kinesin motor domains in the presence of the inhibitor.

## Biochemical Assay for CENP-E Enzymatic Activity and Selectivity

This protocol outlines the methodology used to determine the IC50 of **PF-2771** for CENP-E and to assess its selectivity against other kinesins.

### 1. Reagents and Materials:

- Purified recombinant human CENP-E motor domain (amino acids 1-342).
- Purified recombinant motor domains of Eg5, chromokinesin, and MCAK.
- Microtubules (polymerized from tubulin).

- ATP (Adenosine triphosphate).
- LDH (Lactate dehydrogenase).
- NADH (Nicotinamide adenine dinucleotide, reduced form).
- PEP (Phosphoenolpyruvate).
- PIPES buffer (pH 7.0).
- **PF-2771** at various concentrations.
- 96-well microplates.
- Spectrophotometer capable of reading absorbance at 340 nm.

2. Assay Principle: The assay is a coupled enzyme assay that measures the rate of ATP hydrolysis by the kinesin motor domain. The regeneration of ADP to ATP is coupled to the oxidation of NADH to NAD<sup>+</sup>, which results in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the ATPase activity of the kinesin.

### 3. IC<sub>50</sub> Determination for CENP-E:

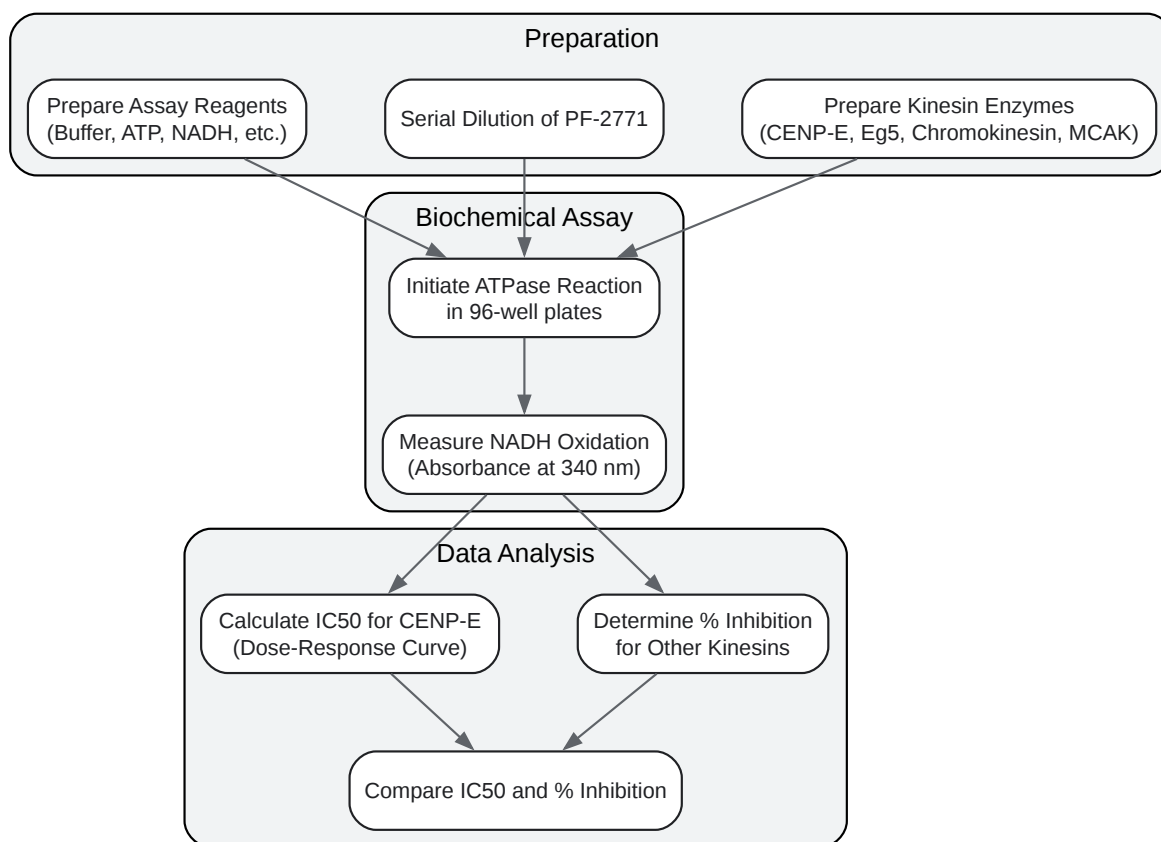
- A reaction mixture is prepared in 15 mM PIPES buffer (pH 7.0) containing 1 mg/mL microtubules, 2 mM ATP, 2.5 mM PEP, 200 µM NADH, and 10 U/mL LDH.[6]
- A serial dilution of **PF-2771** is prepared, with final concentrations typically ranging from nanomolar to micromolar.
- The reaction is initiated by the addition of 20 nM of the CENP-E motor domain to the reaction mixture containing the different concentrations of **PF-2771**. [6]
- The reaction is incubated at 30°C, and the rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
- The IC<sub>50</sub> values are calculated by performing a nonlinear, least-squares fit of the data to a four-parameter dose-response curve equation.[6]

#### 4. Selectivity Assay against Other Kinesins:

- The same coupled enzyme assay is used, with the respective kinesin motor domains replacing CENP-E.
- The concentrations of the other kinesin motor domains used are: 200 nM for chromokinesin, 200 nM for Eg5, and 226 nM for MCAK.[6]
- **PF-2771** is tested at fixed concentrations of 1  $\mu$ M and 10  $\mu$ M in triplicate.[6]
- The percentage of inhibition is calculated by comparing the ATPase activity in the presence of **PF-2771** to the activity in a vehicle control (DMSO).

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of **PF-2771**.



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Caption: Workflow for assessing **PF-2771**'s kinesin selectivity.

This comprehensive evaluation confirms the high selectivity of **PF-2771** for CENP-E, making it a valuable chemical probe for studying CENP-E's role in mitosis and a promising candidate for further development as a targeted anticancer therapeutic.

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